

## Replicating key Sebetralstat experiments from the KONFIDENT trial in a research setting

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# Replicating Key Sebetralstat Experiments: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the key experiments from the pivotal KONFIDENT trial for the oral plasma kallikrein inhibitor, **Sebetralstat**. It offers a comparative analysis with alternative ondemand treatments for Hereditary Angioedema (HAE), detailed experimental protocols for replication, and visualizations of the underlying biological and experimental pathways.

**Sebetralstat**, an investigational oral therapy, has demonstrated promising results in the Phase 3 KONFIDENT trial for the on-demand treatment of HAE attacks. This guide is designed to facilitate a deeper understanding of the trial's methodology and to provide a framework for replicating its key experiments in a research setting.

### **Comparative Efficacy of On-Demand HAE Therapies**

The following table summarizes the key efficacy endpoints from the KONFIDENT trial for **Sebetralstat** and provides a comparison with other approved on-demand treatments for HAE. It is important to note that these trials were not head-to-head, and direct comparisons should be made with caution due to differences in study design, patient populations, and endpoint definitions.



Treatment	Mechanism of Action	Route of Administration	Median Time to Beginning of Symptom Relief
Sebetralstat (300 mg)	Plasma Kallikrein Inhibitor	Oral	1.61 hours[1]
Sebetralstat (600 mg)	Plasma Kallikrein Inhibitor	Oral	1.79 hours[1]
Placebo	-	Oral	6.72 hours[1]
Berinert	C1 Esterase Inhibitor (Human)	Intravenous	0.5 hours
Ruconest	C1 Esterase Inhibitor (Recombinant)	Intravenous	1.5 hours
Ecallantide (Kalbitor)	Plasma Kallikrein Inhibitor	Subcutaneous	Not directly comparable; improvement in mean symptom complex severity score at 4 hours
Icatibant (Firazyr)	Bradykinin B2 Receptor Antagonist	Subcutaneous	2.0 hours

### **Safety and Tolerability Profile**

The KONFIDENT trial demonstrated a favorable safety profile for **Sebetralstat**, with treatment-related adverse event rates comparable to placebo.

Treatment	Treatment-Related Adverse Event Rate
Sebetralstat (300 mg)	2.3%[1]
Sebetralstat (600 mg)	2.2%[1]
Placebo	4.8%



#### **Experimental Protocols**

To replicate the key findings of the KONFIDENT trial, the following detailed methodologies should be employed. These protocols are based on the information available from the clinical trial documentation.

#### **Patient Population and Study Design**

- Inclusion Criteria: Adolescent and adult patients (aged 12 years and older) with a confirmed diagnosis of HAE Type I or II. Patients should have a history of a minimum number of HAE attacks in a specified period prior to enrollment. The KONFIDENT trial included patients who were on long-term prophylaxis as well as those using only on-demand treatment.
- Study Design: A randomized, double-blind, placebo-controlled, three-way crossover design is
  recommended. Each participant would treat three separate HAE attacks, one with each of
  the following: Sebetralstat 300 mg, Sebetralstat 600 mg, and a matching placebo. The
  order of treatment is randomized for each participant.

## Primary Efficacy Endpoint: Time to Beginning of Symptom Relief

This is the most critical endpoint to replicate. The methodology involves the use of a patient-reported outcome (PRO) instrument, the Patient Global Impression of Change (PGI-C) scale.

- Instrument: The PGI-C is a 7-point scale where patients rate the change in their HAE attack symptoms compared to baseline. The scale should be presented to the patient as follows:
  - 1 = Very much improved
  - ∘ 2 = Much improved
  - 3 = Minimally improved
  - 4 = No change
  - 5 = Minimally worse
  - 6 = Much worse



- 7 = Very much worse
- Definition of Endpoint: The beginning of symptom relief is defined as the first time a patient reports a score of "Minimally improved" (a score of 3) or better for two consecutive time points.
- Data Collection:
  - Patients should be provided with an electronic diary to record their PGI-C scores.
  - A baseline PGI-C score should be recorded at the onset of the HAE attack before the administration of the study drug.
  - Post-dose PGI-C assessments should be completed at frequent, predefined intervals.
     Based on the KONFIDENT trial design, assessments should be made every 15-30 minutes for the first few hours, and then hourly for a specified duration (e.g., up to 12 hours).

#### **Key Secondary Efficacy Endpoints**

- Time to Reduction in Attack Severity: This is measured using the Patient Global Impression of Severity (PGI-S) scale.
  - Instrument: The PGI-S is a 5-point scale where patients rate the severity of their HAE attack. The scale should be presented as:
    - 1 = No symptoms
    - 2 = Mild symptoms
    - 3 = Moderate symptoms
    - 4 = Severe symptoms
    - 5 = Very severe symptoms
  - Definition of Endpoint: The time to the first instance of a decrease of at least one level from the baseline severity score for two consecutive time points.



- Data Collection: PGI-S scores should be recorded in the electronic diary at the same time points as the PGI-C assessments.
- Time to Complete Attack Resolution:
  - Definition of Endpoint: The time to the first instance where a patient reports a PGI-S score of "No symptoms" (a score of 1).

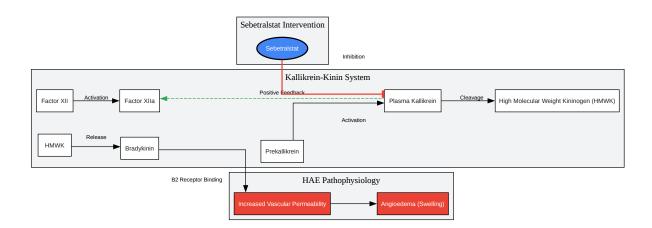
#### **Statistical Analysis**

 The time-to-event endpoints (time to beginning of symptom relief, time to reduction in attack severity, and time to complete resolution) should be analyzed using appropriate survival analysis methods, such as the Kaplan-Meier method and log-rank test, to compare the treatment arms.

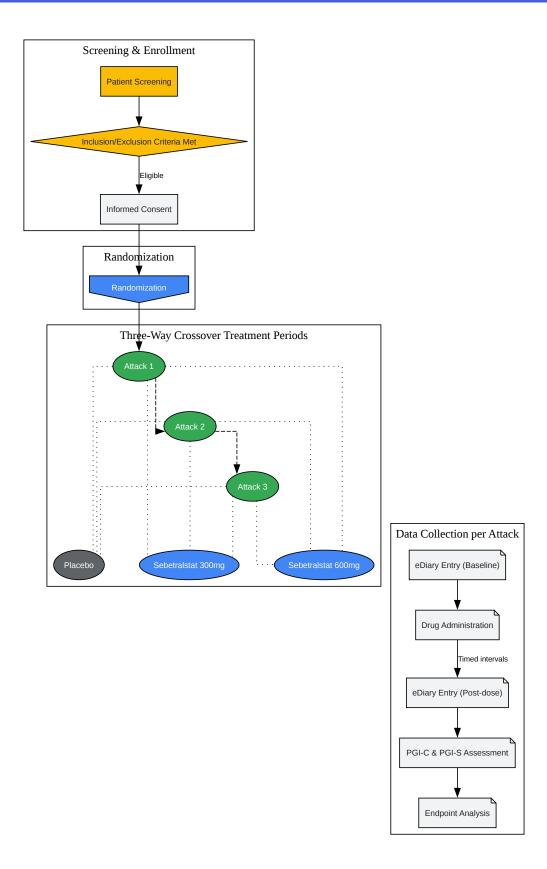
#### **Visualizing the Pathways**

To further aid in the understanding of **Sebetralstat**'s mechanism and the experimental workflow, the following diagrams have been generated using the Graphviz DOT language.

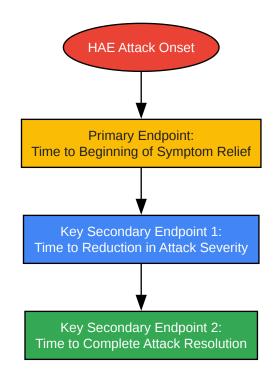












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#### References

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